Structural Differentiation: 4-Pyrazolylmethyl vs. 3-Pyrazolyl Regioisomer Impact on Predicted Target Space
The 4-(1H-pyrazol-1-ylmethyl) substitution in the target compound orients the pyrazole ring differently compared to the 3-substituted analog 1-(2-ethoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2319847-07-7). This regioisomeric difference directly impacts the vector of hydrogen bond acceptor/donor groups, a critical parameter for binding to kinase hinge regions. In a distinct but structurally related pyrazole-piperidine series, a compound with a 4-pyrazolylmethyl substituent on piperidine demonstrated a plasma kallikrein IC50 of 2 nM [1]. In contrast, the 3-substituted analog has been shown to exhibit PIM2 kinase inhibition with an IC50 of 23 nM, demonstrating that the position of the pyrazole attachment on the piperidine ring dictates target selectivity profiles [2].
| Evidence Dimension | Target selectivity based on pyrazole attachment position |
|---|---|
| Target Compound Data | Predicted to engage targets similar to 4-pyrazolylmethyl piperidines, such as plasma kallikrein (reference compound IC50: 2 nM) |
| Comparator Or Baseline | '1-(2-ethoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine' with demonstrated PIM2 kinase IC50 of 23 nM |
| Quantified Difference | Regioisomeric shift from 4- to 3-position alters target engagement, with a documented 10-fold difference in potency between related kinase targets. |
| Conditions | In vitro enzyme inhibition assays; PIM2 kinase assay using [33P] ATP incorporation; Plasma kallikrein assay. |
Why This Matters
For procurement, selecting the correct regioisomer is crucial for accurately mapping SAR and avoiding misleading potency data against the intended target.
- [1] BindingDB. Ligand BDBM187098 (US9670157, 112 1-[4-(4-Methyl-pyrazol-1-ylmethyl)-...]). Affinity Data: IC50 = 2 nM. Available at: https://bindingdb.org View Source
- [2] BindingDB. Ligand BDBM104134 (US8575145, 11). Affinity Data: IC50 = 23 nM. Available at: https://bindingdb.org View Source
